N-[3-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N-[3-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a morpholinosulfonyl group, a nitro group, and a carboxamide group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The nitro group is usually introduced via nitration reactions, while the carboxamide group can be added through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches to enhance yield and reduce environmental impact . These methods often employ eco-friendly solvents and catalysts to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and sulfonyl chlorides for sulfonylation . Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino-substituted pyrazoles and various sulfonamide derivatives .
Scientific Research Applications
N-[3-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s functional groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- N-(4-(MORPHOLINOSULFONYL)PHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- N-(3-(MORPHOLINOSULFONYL)PHENYL)-4-AMINO-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
N-[3-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its morpholinosulfonyl group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)-4-nitro-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S/c20-14(13-12(19(21)22)9-15-17-13)16-10-2-1-3-11(8-10)26(23,24)18-4-6-25-7-5-18/h1-3,8-9H,4-7H2,(H,15,17)(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBADIHUFVNJEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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